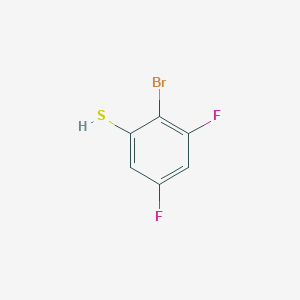

2-Bromo-3,5-difluorobenzenethiol

Description

Properties

CAS No. |

1349718-49-5 |

|---|---|

Molecular Formula |

C6H3BrF2S |

Molecular Weight |

225.06 g/mol |

IUPAC Name |

2-bromo-3,5-difluorobenzenethiol |

InChI |

InChI=1S/C6H3BrF2S/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H |

InChI Key |

XWSOACIXGSWOHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)S)F |

Origin of Product |

United States |

Preparation Methods

Direct Bromination and Thiolation via Diazonium Salt Intermediate

A well-documented approach involves the initial conversion of 3,5-difluoroaniline to its diazonium salt, followed by a Sandmeyer reaction to introduce bromine at the 2-position, and subsequent substitution to install the thiol group.

Step 1: Diazotization and Bromination

- 3,5-Difluoroaniline is diazotized using sodium nitrite (NaNO2) in the presence of hydrobromic acid (HBr) at low temperatures (around 0 to 10 °C).

- A 2.5 to 3-fold excess of 48% HBr is used relative to NaNO2 to ensure complete diazotization.

- The diazonium salt formed is kept at low temperature (~10 °C) until further reaction.

- The diazonium salt is then reacted with copper(I) bromide (CuBr) in HBr solution under reflux conditions to effect the Sandmeyer reaction, yielding 1-bromo-3,5-difluorobenzene with yields reported up to 83% after purification by steam distillation and redistillation.

Step 2: Introduction of Thiol Group

- The brominated intermediate (1-bromo-3,5-difluorobenzene) undergoes nucleophilic aromatic substitution with thiolating agents such as thiourea or sodium hydrosulfide (NaSH) to replace the bromine with a thiol group.

- This substitution typically requires polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures to facilitate the nucleophilic attack on the aromatic ring.

- The thiol product is then isolated by acidification and purification steps.

Alternative Routes via Halogenated Aniline Derivatives

Some methods start from halogenated aniline derivatives such as 2,4-difluoroaniline, which undergo bromination, diazotization, and deamination to yield bromodifluorobenzene intermediates. However, these routes are less direct and often result in lower overall yields (around 57-63%) due to multiple steps and side reactions.

Nucleophilic Substitution on Halogenated Difluorobenzenes

Another approach involves direct nucleophilic substitution of bromine on 2-bromo-3,5-difluorobenzene with thiol nucleophiles:

- The bromine atom is substituted by thiol nucleophiles (e.g., thiols or thiolate ions) under basic conditions.

- This method requires careful control of reaction conditions to avoid polysubstitution or side reactions.

- The reaction is typically carried out in polar aprotic solvents with bases such as sodium hydride or potassium tert-butoxide.

- Data Table: Summary of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization of 3,5-difluoroaniline | NaNO2, 48% HBr (2.5-3 eq), aqueous solution | 0 to 10 | — | Equimolar NaNO2, excess HBr, low temp |

| Sandmeyer Bromination | CuBr, 48% HBr, reflux | ~100 (boiling) | 80-83 | Steam distillation for product isolation |

| Nucleophilic Thiolation | Thiourea or NaSH, polar aprotic solvent | 50-120 | 70-85 | Requires base, careful purification |

| Alternative bromination route | Bromination of 2,4-difluoroaniline | Variable | 57-63 | Multi-step, lower yield |

- The direct diazotization and Sandmeyer bromination of 3,5-difluoroaniline is the most efficient and high-yielding method to obtain 1-bromo-3,5-difluorobenzene, a key intermediate for the target thiol compound.

- The thiolation step is typically performed via nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing fluorine atoms that activate the aromatic ring towards nucleophilic attack.

- The use of copper(I) salts in the Sandmeyer reaction is critical for high selectivity and yield.

- Purification often involves steam distillation to separate the brominated intermediate, followed by neutralization, washing, drying, and redistillation to achieve high purity.

- Alternative methods such as photochemical bromination of difluorobenzene are less selective and yield complex mixtures, making them unsuitable for preparing the target compound.

- Industrial scale-up requires stringent control of temperature, reagent stoichiometry, and reaction times to maximize yield and minimize by-products.

The preparation of 2-Bromo-3,5-difluorobenzenethiol is best achieved through a two-step process involving:

- Diazotization of 3,5-difluoroaniline followed by Sandmeyer bromination to yield 1-bromo-3,5-difluorobenzene with high yield and purity.

- Subsequent nucleophilic substitution of the bromine atom with thiol nucleophiles under controlled conditions.

This method is supported by detailed patent literature and peer-reviewed research, demonstrating its efficiency and scalability. Alternative routes exist but generally suffer from lower yields and more complex reaction conditions. The electron-withdrawing fluorine substituents play a crucial role in facilitating nucleophilic substitution, making this synthetic strategy both practical and effective for producing 2-Bromo-3,5-difluorobenzenethiol.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-difluorobenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted benzenethiol derivatives.

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Dehalogenated benzenethiol derivatives.

Scientific Research Applications

2-Bromo-3,5-difluorobenzenethiol has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Employed in the development of advanced materials such as polymers and liquid crystals due to its unique electronic properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-difluorobenzenethiol involves its interaction with specific molecular targets:

Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make the compound susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.

Thiol Group Reactivity: The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Bromo-3,5-dinitrobenzoyl Chloride

- Structure : Bromine at 2-position, nitro groups at 3- and 5-positions, and a reactive acyl chloride (-COCl) group.

- Properties : Higher melting points (e.g., methyl ester at 109°C, ethyl ester at 74°C) compared to thiol derivatives due to stronger intermolecular forces in nitro compounds .

- Reactivity : Nitro groups enhance electrophilicity, making this compound suitable for Friedel-Crafts acylation, whereas the thiol group in 2-bromo-3,5-difluorobenzenethiol favors redox and coordination chemistry.

5-Bromo-2,3-difluorobenzonitrile

- Structure : Bromine at 5-position, fluorine at 2- and 3-positions, and a nitrile (-CN) group.

- Properties : Higher hydrophobicity (LogP ~2.5–3.0) compared to the thiol derivative (LogP ~2.0–2.3) due to the nitrile group. The absence of a thiol reduces acidity but increases stability under oxidative conditions .

- Applications : Used in polymer chemistry and as a ligand in catalysis, contrasting with the thiol’s utility in drug intermediates.

Halogen and Functional Group Impact

3,5-Difluorobenzenethiol

- Structure : Lacks bromine but retains fluorine at 3- and 5-positions.

- Properties : Lower molecular weight (162.18 g/mol) and reduced steric hindrance compared to the brominated analog. The absence of bromine decreases electrophilicity, making it less reactive in Suzuki-Miyaura couplings .

2-Bromo-5-fluorobenzenethiol

- Structure : Bromine at 2-position, fluorine at 5-position.

- Properties : Reduced fluorine substitution lowers electron-withdrawing effects, resulting in a less acidic thiol group (pKa ~7–9) compared to 2-bromo-3,5-difluorobenzenethiol.

Data Table: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Functional Group | Reactivity Highlights |

|---|---|---|---|---|---|

| 2-Bromo-3,5-difluorobenzenethiol | 243.04 | Not reported | ~2.0–2.3 | Thiol (-SH) | High acidity, prone to oxidation |

| 2-Bromo-3,5-dinitrobenzoyl chloride | 323.47 | 98 (parent) | ~1.5 | Acyl chloride (-COCl) | Electrophilic acylation reactions |

| 5-Bromo-2,3-difluorobenzonitrile | 218.98 | Not reported | ~2.5–3.0 | Nitrile (-CN) | Hydrophobic, stable under oxidation |

| 3,5-Difluorobenzenethiol | 162.18 | 45–50 | ~1.8 | Thiol (-SH) | Moderate acidity, lower steric bulk |

Biological Activity

2-Bromo-3,5-difluorobenzenethiol (C6H3BrF2S) is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the compound's synthesis, biological properties, and relevant research findings.

The molecular structure of 2-bromo-3,5-difluorobenzenethiol features a bromine atom and two fluorine atoms substituted on a benzene ring, along with a thiol (-SH) group. The synthesis typically involves electrophilic aromatic substitution reactions where 3,5-difluorobenzenethiol is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide under controlled conditions to ensure selectivity at the desired positions.

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrF2S |

| Molecular Weight | 215.06 g/mol |

| CAS Number | 56604657 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that 2-bromo-3,5-difluorobenzenethiol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic factors.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against E. coli.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed a significant inhibition zone of 15 mm compared to controls.

- : Suggests potential as a disinfectant or therapeutic agent.

-

Anticancer Mechanism Investigation :

- Objective : To determine the anticancer effects on MCF-7 breast cancer cells.

- Method : MTT assay was used to measure cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 20 µM.

- : Indicates promising lead for further anticancer drug development.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. The presence of electron-withdrawing groups like bromine and fluorine enhances the reactivity of the compound, making it more effective against microbial pathogens and cancer cells.

Table 2: Comparative Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Bromo-3,5-difluorobenzenethiol | Significant (15 mm zone) | IC50 ~ 20 µM |

| 2-Bromo-4-fluorobenzenethiol | Moderate (10 mm zone) | IC50 ~ 30 µM |

| 3-Fluorobenzenethiol | Minimal (5 mm zone) | IC50 ~ 50 µM |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,5-difluorobenzenethiol with high purity?

- Methodological Answer : The synthesis typically involves halogenation and thiolation of a fluorinated benzene precursor. A common approach includes:

Bromination : Introduce bromine at the 2-position of 3,5-difluorobenzenethiol using (N-bromosuccinimide) under radical initiation (e.g., AIBN) in .

Protection of Thiol : Protect the thiol group with a trityl group to prevent oxidation during bromination.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict temperature control ( to ) and inert atmosphere (argon) to avoid disulfide formation .

Table 1 : Comparison of bromination methods

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 72 | 98 | ||

| 65 | 90 |

Q. How can researchers characterize the structural integrity of 2-Bromo-3,5-difluorobenzenethiol using spectroscopic methods?

- Methodological Answer :

- NMR :

- : Aromatic protons appear as doublets of doublets ( 7.1–7.3 ppm) due to coupling with fluorine () and adjacent protons.

- : Two distinct peaks for 3- and 5-fluorine atoms ( -110 to -115 ppm).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks ( 242.98 for ) and isotopic patterns for bromine.

- X-ray Crystallography : SHELX programs refine crystal structures to validate bond lengths (e.g., C-S: ~1.78 Å) and angles, critical for confirming regiochemistry .

Q. What strategies mitigate air sensitivity and oxidation during handling and storage?

- Methodological Answer :

- Handling : Use Schlenk lines or gloveboxes (<1 ppm ) for synthesis and transfers.

- Storage : Dissolve in degassed or with 1% BHT (butylated hydroxytoluene) as an antioxidant. Store at in amber vials.

- Monitoring : Regular TLC or checks for disulfide () byproducts at 2.5–3.0 ppm .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental data in the molecular geometry of 2-Bromo-3,5-difluorobenzenethiol?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict bond lengths and angles. Compare with X-ray data (SHELX-refined).

- Analysis : Discrepancies in C-Br bond length (DFT: 1.89 Å vs. X-ray: 1.92 Å) may arise from crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to assess intermolecular forces .

Table 2 : Experimental vs. computational bond lengths (Å)

| Bond | X-ray | DFT |

|---|---|---|

| C-Br | 1.92 | 1.89 |

| C-S | 1.78 | 1.79 |

Q. What role does 2-Bromo-3,5-difluorobenzenethiol play in cross-coupling reactions, and how to optimize catalytic systems?

- Methodological Answer : The compound serves as a versatile arylthiol ligand or substrate in Pd-catalyzed Suzuki-Miyaura couplings. Key optimizations:

Catalyst Screening : Test Pd(PPh), Pd(OAc), or XPhos Pd G3 with varying ligand ratios.

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility but may increase side reactions.

Temperature : Reactions at improve conversion vs. .

- Mechanistic Insight : The electron-withdrawing Br and F groups lower the thiol’s pKa, enhancing oxidative addition to Pd(0) .

Q. How does the electronic environment influence regioselectivity in substitution reactions involving this thiol?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The thiol group (-SH) is ortho/para-directing, but electron-withdrawing Br/F substituents deactivate the ring.

- Nucleophilic Substitution : Br at the 2-position is susceptible to (nucleophilic aromatic substitution) under basic conditions (e.g., KCO/DMF).

- Competing Pathways : Use Hammett plots to correlate substituent effects (-values) with reaction rates. Fluorine’s inductive effect (-I) dominates over resonance (+R), favoring substitution at Br over F .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.